8-Benzoyl-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
8-Benzoyl-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzoyl group, a methoxyphenylsulfonyl group, and a spiro linkage involving an oxa- and diazaspirodecane framework. The compound’s intricate structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds under specific conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Attachment of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group can be attached via a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride.
Industrial Production Methods: For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Benzyl-substituted derivatives.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
8-Benzoyl-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: It can be used as a molecular probe to study biological processes involving spirocyclic compounds.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 8-Benzoyl-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), blocking the activation of the necroptosis pathway . This inhibition can have therapeutic potential in treating inflammatory diseases and cancer metastasis.
Comparison with Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound also features a spirocyclic structure and has been identified as a potent RIPK1 inhibitor.
8-[(4-Fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane: Similar in structure but with a fluorophenyl group instead of a benzoyl group.
Uniqueness: 8-Benzoyl-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to its specific combination of functional groups and spirocyclic framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-18-7-9-19(10-8-18)29(25,26)23-15-16-28-21(23)11-13-22(14-12-21)20(24)17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETIDBHNDDITDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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